Indacaterol maleate

Übersicht

Beschreibung

Indacaterol is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis. It is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is unique in that it requires only once-daily dosing, unlike other similar compounds such as formoterol and salmeterol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Indacaterol wird durch einen mehrstufigen Prozess synthetisiert, der mehrere Schlüsselintermediate umfasst. Die Synthese beginnt mit der Herstellung des Indanderivats, das dann einer Reihe von Reaktionen unterzogen wird, darunter Alkylierung, Reduktion und Cyclisierung, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Indacaterol die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Kontrolle von Temperatur, Druck und den Einsatz spezifischer Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird dann durch Verfahren wie Kristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indacaterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Halogenierungs- und Alkylierungsreaktionen werden mit Reagenzien wie Halogenen und Alkylhalogeniden durchgeführt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Indacaterol-Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Indacaterol maleate is utilized as a maintenance treatment for COPD. A post-marketing surveillance study conducted over 52 weeks demonstrated that approximately 69.7% of patients experienced an excellent to moderate response to indacaterol treatment. Key endpoints included improvements in the COPD assessment test (CAT) scores and lung function parameters such as forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) . The study reported common adverse events including cough and pneumonia, but overall, indacaterol was found to have a favorable safety profile .

2. Asthma Management

While primarily indicated for COPD, this compound's bronchodilator effects make it a candidate for asthma management. Its long duration of action allows for once-daily dosing, which can enhance patient compliance compared to shorter-acting agents.

Analytical Applications

1. Quality Control Methods

Several spectrophotometric methods have been developed for the quantitative estimation of this compound in pharmaceutical formulations. These methods include:

- Method A: Difference spectrophotometry utilizing acidic and basic media to determine absorbance at specific wavelengths (257.8 nm and 274.6 nm). This method effectively eliminates interference from degradation products .

- Method B: An oxidative coupling reaction with 3-methylbenzothiazoline-2-one hydrazone (MBTH) in acidic conditions, yielding a colored product measurable at 545 nm.

- Method C: Oxidative coupling with 4-aminoantipyrine in alkaline conditions, producing a stable product with an absorbance peak at 510 nm .

These methods are advantageous due to their simplicity, rapid execution, and cost-effectiveness, making them suitable for routine quality control in pharmaceutical laboratories.

Combination Therapies

This compound is often combined with other agents to enhance therapeutic outcomes:

1. Dual Bronchodilation

A fixed-dose combination of this compound with glycopyrronium bromide has been developed to provide dual bronchodilation. This combination has shown improved lung function and symptom relief compared to monotherapy with either drug alone . Studies indicate that this combination can lead to better patient adherence due to the simplified dosing regimen.

Case Studies

Real-World Evidence

A comprehensive study involving 1,846 patients assessed the real-world effectiveness of this compound in managing COPD. The findings highlighted significant improvements across various lung function metrics after 52 weeks of treatment, supporting its efficacy as a long-term management option .

Wirkmechanismus

Indacaterol acts by stimulating intracellular adenyl cyclase, which increases the level of cyclic adenosine monophosphate (AMP). This results in the relaxation of bronchial smooth muscle, leading to bronchodilation. The compound selectively targets beta-2 adrenergic receptors in the lungs, minimizing effects on the heart .

Vergleich Mit ähnlichen Verbindungen

- Formoterol

- Salmeterol

- Tiotropium

Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .

Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.

Biologische Aktivität

Indacaterol maleate, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Indacaterol functions by selectively stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to muscle relaxation and bronchodilation, which is crucial for alleviating symptoms in patients with obstructive airway diseases. The compound demonstrates a high intrinsic efficacy and affinity for beta-2 receptors, resulting in rapid onset of action—typically within 5 minutes—and prolonged duration due to its slow dissociation from the receptor sites .

Key Mechanistic Insights:

- Agonist Activity : Indacaterol exhibits over 24-fold greater activity at beta-2 receptors compared to beta-1 and 20-fold compared to beta-3 receptors, making it highly selective for its therapeutic target .

- Cyclic AMP Pathway : Activation of beta-2 receptors stimulates adenyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes bronchial smooth muscle relaxation .

Pharmacokinetics

Understanding the pharmacokinetic profile of indacaterol is essential for optimizing its clinical use.

| Parameter | Value |

|---|---|

| Peak Serum Concentration (Cmax) | Approximately 15 minutes post-inhalation |

| Bioavailability | 43-45% after inhalation |

| Volume of Distribution (Vz) | 2361 L to 2557 L |

| Protein Binding | 94.1-96.2% |

| Half-Life | 40 to 56 hours (effective half-life) |

| Clearance | 18.8 L/h to 23.3 L/h |

Indacaterol is primarily eliminated via fecal excretion (54% unchanged), with renal clearance contributing minimally (2-6%) .

Clinical Efficacy

Indacaterol has been evaluated extensively in clinical trials, demonstrating significant improvements in lung function and quality of life for patients with COPD.

Case Studies and Clinical Trials:

- Phase III Trials : In a comprehensive Phase III clinical program involving over 10,000 patients, indacaterol showed superior efficacy compared to placebo in improving forced expiratory volume in one second (FEV₁) and overall COPD symptoms .

- Real-World Evidence : A post-marketing surveillance study conducted over 52 weeks involving 1,846 patients in Japan reported that approximately 69.7% achieved a good or excellent response to treatment as assessed by physicians . The study also noted improvements in the COPD assessment test (CAT) scores and lung function parameters across all stages of COPD.

Safety Profile

The safety profile of indacaterol is comparable to other LABAs, with a low incidence of serious adverse events. Commonly reported adverse effects include cough and pneumonia, with pneumonia being the most frequent serious adverse event observed .

Adverse Effects Summary:

| Adverse Effect | Incidence (%) |

|---|---|

| Cough | 1.68 |

| Pneumonia | 1.04 |

| Peripheral Edema | Rare |

Eigenschaften

Key on ui mechanism of action |

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. |

|---|---|

CAS-Nummer |

753498-25-8 |

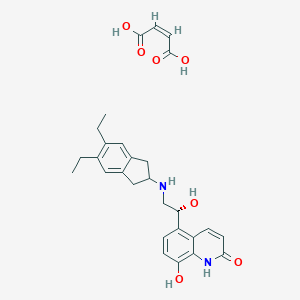

Molekularformel |

C28H32N2O7 |

Molekulargewicht |

508.6 g/mol |

IUPAC-Name |

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |

InChI-Schlüssel |

IREJFXIHXRZFER-FTBISJDPSA-N |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

Aussehen |

White Solid |

melting_point |

195-202°C with decomposition 195 °C (decomposition) |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Löslichkeit |

7.98e-03 g/L |

Synonyme |

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of this compound. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for this compound analysis.

A: The provided abstracts primarily focus on the pharmacological properties of this compound as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying this compound.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of this compound's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: this compound exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail this compound's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess this compound's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of this compound in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for this compound analysis, including:

- RP-HPLC-DAD: This method allows simultaneous quantification of this compound and glycopyrronium bromide in pharmaceutical formulations. []

- Spectrophotometry: This method is based on measuring the absorbance of this compound in methanol at 259 nm. []

- Spectrofluorimetry: This method measures the native fluorescence of this compound in methanol at 358 nm after excitation at 258 nm. []

- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of this compound and glycopyrronium bromide in pharmaceutical dosage forms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.